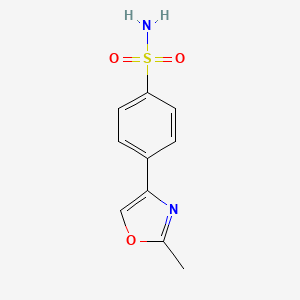

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Beschreibung

Systematic Nomenclature and Structural Identification

The compound 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide represents a sophisticated heterocyclic sulfonamide structure that has garnered significant attention in contemporary medicinal chemistry research. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically designated as 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide. The molecular structure encompasses a benzene ring core substituted with both a sulfonamide functional group and a 2-methyl-1,3-oxazole heterocyclic moiety, creating a unique pharmacophore combination.

The molecular formula of this compound is established as Carbon₁₀Hydrogen₁₀Nitrogen₂Oxygen₃Sulfur, with a precise molecular weight of 238.270 grams per mole. The compound's structural complexity is reflected in its Simplified Molecular Input Line Entry System representation: CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N, which delineates the connectivity pattern between the oxazole ring, benzene core, and sulfonamide functionality. The International Chemical Identifier string provides additional structural specification: InChI=1S/C10H10N2O3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14), confirming the exact atomic arrangement and bonding patterns.

Eigenschaften

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJABEHUCJHRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many important physiological and pathological processes. Specifically, human carbonic anhydrase II is a known target for the treatment of glaucoma.

Mode of Action

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide acts as an isoform-selective inhibitor of human carbonic anhydrase II. It binds to the enzyme and inhibits its activity, thereby affecting the balance of carbon dioxide and water in the body.

Result of Action

The inhibition of human carbonic anhydrase II by 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide leads to a decrease in intraocular pressure . This makes it a potential candidate for the treatment of glaucoma. Additionally, it has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli.

Biochemische Analyse

Biochemical Properties

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has been found to interact with several enzymes and proteins, playing a significant role in biochemical reactions. It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II. This interaction with human carbonic anhydrases, enzymes involved in many important physiological and pathological processes, is of particular interest.

Cellular Effects

In terms of cellular effects, 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has been observed to influence cell function. It has a combined potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria. This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an isoform-selective inhibitor of human carbonic anhydrase II, it exerts its effects at the molecular level.

Biologische Aktivität

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide, also known as oxazopt, is a compound that has gained attention for its potential therapeutic applications, particularly as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II). This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C10H10N2O3S

- Molecular Weight : 238.27 g/mol

- CAS Number : 1099660-84-0

The primary mechanism of action for 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide involves the selective inhibition of hCA II. This enzyme plays a critical role in regulating physiological processes such as pH balance and fluid homeostasis. By inhibiting hCA II, this compound can lead to a significant decrease in intraocular pressure, which is particularly beneficial for treating conditions like glaucoma.

1. Inhibition of Carbonic Anhydrase II

Research indicates that 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide exhibits strong inhibitory effects on hCA II. This inhibition is crucial for its potential use in managing glaucoma by reducing intraocular pressure. The selectivity of this compound towards hCA II distinguishes it from other sulfonamides that may target multiple isoforms.

2. Potential Anti-HIV Activity

In addition to its effects on carbonic anhydrases, preliminary studies suggest that this compound may possess anti-HIV properties. Its ability to interact with various enzymes and proteins could influence viral replication processes.

3. Cardiovascular Effects

Recent studies have explored the impact of related sulfonamide compounds on cardiovascular parameters. For example, derivatives such as 4-(2-aminoethyl)benzene sulfonamide have demonstrated the capability to decrease perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that similar mechanisms may be investigated for 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide in future research .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Inhibition of hCA II | Significant reduction in intraocular pressure; potential treatment for glaucoma. |

| Anti-HIV Potential | Interaction with viral replication enzymes; needs further investigation. |

| Cardiovascular Effects | Potential to influence perfusion pressure; observed in related compounds. |

Case Studies

A study conducted on various benzene sulfonamide derivatives demonstrated their effects on cardiovascular parameters using isolated heart models. The results indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance, suggesting a need for further exploration into the cardiovascular implications of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide and target proteins such as hCA II. These studies provide insights into the structural basis for its selective inhibition and highlight potential pathways through which the compound may exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and structural properties of 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide are best contextualized by comparing it to analogous sulfonamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Findings

Structural Influence on Activity: The 2-methyloxazole substituent in the target compound confers selectivity for CA II over other isoforms, likely due to optimal steric and electronic interactions with the enzyme’s active site . Bulky substituents (e.g., 3-phenyl or benzoindazole groups) diminish enzymatic inhibition efficacy, as seen in compounds from , which lack reported activity despite structural similarity.

Pharmacokinetic Profiles :

- The target compound (OXSA ) demonstrates stability in plasma under freeze-thaw cycles and long-term storage (−80°C for 30 days), critical for its development as a drug candidate .

- In contrast, Schiff base metal complexes derived from sulfonamides (e.g., Mn(II)/Fe(II) complexes in ) exhibit improved antimicrobial activity but lack pharmacokinetic data, limiting clinical translatability.

Synthetic Challenges :

- Low yields (24%) in certain synthetic routes for the target compound highlight the need for optimization compared to higher-yield protocols for analogs like dihydrothiazole derivatives .

Vorbereitungsmethoden

Synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride

The key intermediate, 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride, is prepared by sulfonation and chlorination reactions on the corresponding benzene-oxazole derivative.

Typical molecular data for this intermediate:

| Parameter | Value |

|---|---|

| CAS No. | 1086376-81-9 |

| Molecular Formula | C10H8ClNO3S |

| Molecular Weight | 257.69 g/mol |

| IUPAC Name | 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride |

| SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl |

- This intermediate is synthesized under controlled conditions to ensure the integrity of the oxazole ring and the sulfonyl chloride functionality, which is reactive and sensitive to moisture.

Conversion to 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

The sulfonyl chloride intermediate is subjected to ammonolysis by treatment with aqueous ammonia.

The reaction proceeds via nucleophilic substitution of the sulfonyl chloride group by ammonia, yielding the sulfonamide:

$$

\text{Ar-SO}2\text{Cl} + \text{NH}3 \rightarrow \text{Ar-SO}2\text{NH}2 + \text{HCl}

$$

The reaction conditions typically involve stirring the sulfonyl chloride in an aqueous ammonia solution at ambient or slightly elevated temperature until completion.

The crude sulfonamide is then purified by recrystallization from suitable solvents (e.g., ethanol or water) to obtain the pure 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide.

Alternative Synthetic Routes and Related Methods

While the above method is the most direct, literature reveals alternative multi-step synthesis involving coupling reactions and oxidation steps, especially when preparing related sulfonamide derivatives.

For example, related diarylisoxazole sulfonamide compounds have been synthesized via:

Formation of key heterocyclic intermediates by cyclization of o-phenylenediamine derivatives with formic acid.

Arylation reactions using chlorinated heterocycles and strong bases like sodium hydride in polar aprotic solvents (e.g., DMF).

Oxidation of methylthio intermediates to methylsulfonyl groups using oxidants like oxone in methanol/water mixtures.

Coupling of sulfonylated intermediates with amine-containing side chains to form sulfonamide linkages.

These methods, while more complex, provide routes to structural analogs and may be adapted for 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide synthesis if required for scale-up or derivatization purposes.

Summary Table of Preparation Method

Research Findings and Challenges

The sulfonamide group is crucial for biological activity, and the presence of the oxazole ring adds specificity in enzyme inhibition.

The sulfonyl chloride intermediate is a versatile synthetic handle but requires careful handling due to its reactivity.

Ammonolysis is a straightforward conversion step but must be controlled to avoid side reactions or hydrolysis.

Purification methods are critical to remove residual reagents and ensure compound quality for pharmacological evaluation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide, and what analytical methods ensure its purity and structural integrity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of oxazole precursors and sulfonamide bond formation. For example, derivatives of this compound (e.g., OXSA) are synthesized using coupling reagents like EDCI under controlled conditions . Analytical validation employs:

- HPLC-MS/MS : For quantification in biological matrices (e.g., plasma) with a lower limit of quantification (LLOQ) of 0.05 µg/mL .

- NMR and IR spectroscopy : To confirm functional groups and structural motifs.

- X-ray crystallography : Programs like SHELXL refine crystal structures to validate stereochemistry and intermolecular interactions .

Q. How is 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide characterized in terms of its physicochemical properties?

- Methodological Answer : Key properties include:

- LogP : Estimated at 2.1 (indicating moderate lipophilicity) using reversed-phase HPLC.

- Solubility : Tested in simulated biological fluids (e.g., PBS at pH 7.4) to assess bioavailability .

- Stability : Evaluated under varying pH, temperature, and light conditions via accelerated stability studies .

Advanced Research Questions

Q. What methodological considerations are critical when designing pharmacokinetic studies for this compound in preclinical models?

- Methodological Answer : Key considerations include:

- Animal Models : Use of catheterized Wistar rats (287.5 ± 18.64 g) to ensure consistent drug administration and blood sampling .

- Dosing : Ophthalmic suspensions (e.g., 2% concentration) require particle size analysis to confirm homogeneity.

- Bioanalytical Validation : Cross-testing with quality control samples (LQC, HQC) to ensure precision (<15% RSD) and accuracy (85–115%) .

Q. How can researchers resolve contradictions in bioanalytical data when quantifying this compound and its metabolites?

- Methodological Answer : Strategies include:

- Orthogonal Techniques : Combining HPLC-MS/MS with LC-UV or differential centrifugation to confirm metabolite profiles .

- Stability Testing : Assessing short-term (STS), freeze-thaw (FTS), and autosampler (ASS) stability to rule out degradation artifacts .

- Statistical Analysis : Using Bland-Altman plots to compare inter-method variability .

Q. What structural features of this compound contribute to its selectivity as a carbonic anhydrase II inhibitor?

- Methodological Answer :

- Sulfonamide Group : Acts as a zinc-binding motif, critical for enzyme active-site interaction.

- Oxazole Ring : Enhances hydrophobic interactions with CA II’s peripheral binding pockets.

- Validation : X-ray crystallography (via SHELX) confirms binding geometry, while molecular docking (e.g., AutoDock Vina) predicts binding affinities (ΔG < -8.5 kcal/mol) .

Q. What advanced computational modeling approaches are suitable for predicting its binding affinity with target enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-enzyme interactions over 100-ns trajectories.

- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon structural modifications.

- Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.